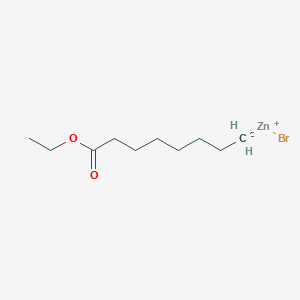
8-Ethoxy-8-oxooctylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethoxy-8-oxooctylzinc bromide is an organozinc compound with the molecular formula C10H19BrO2Zn. It is commonly used in organic synthesis as a reagent for various chemical reactions. The compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
8-Ethoxy-8-oxooctylzinc bromide can be synthesized through the reaction of 8-ethoxy-8-oxooctyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
[ \text{8-Ethoxy-8-oxooctyl bromide} + \text{Zn} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process includes the purification of the starting materials, controlled addition of zinc, and continuous monitoring of the reaction progress. The final product is then purified and stored under inert conditions to maintain its stability.
Analyse Chemischer Reaktionen
Types of Reactions
8-Ethoxy-8-oxooctylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Transmetalation: It can transfer its organic group to other metals such as palladium or copper.
Coupling Reactions: It can participate in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in THF at low temperatures.
Transmetalation: Often involves palladium or copper catalysts, with the reaction carried out under an inert atmosphere.
Coupling Reactions: Commonly uses palladium catalysts and bases such as triethylamine, with the reaction carried out at elevated temperatures.
Major Products
Nucleophilic Addition: Produces secondary or tertiary alcohols.
Transmetalation: Produces organometallic intermediates.
Coupling Reactions: Produces biaryl or alkyl-aryl compounds.
Wissenschaftliche Forschungsanwendungen
8-Ethoxy-8-oxooctylzinc bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in complex molecule synthesis.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of advanced materials and polymers.
Catalysis: Acts as a precursor for catalysts in various chemical reactions.
Wirkmechanismus
The mechanism of action of 8-ethoxy-8-oxooctylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo nucleophilic addition to electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The zinc atom plays a crucial role in stabilizing the intermediate and facilitating the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Ethoxy-8-oxooctylmagnesium bromide: Similar in structure but contains magnesium instead of zinc.
8-Ethoxy-8-oxooctyllithium: Contains lithium and is more reactive than the zinc counterpart.
8-Ethoxy-8-oxooctylcopper bromide: Contains copper and is used in different catalytic applications.
Uniqueness
8-Ethoxy-8-oxooctylzinc bromide is unique due to its balanced reactivity and stability. Compared to its magnesium and lithium counterparts, it offers a milder reactivity profile, making it suitable for reactions that require precise control. Its zinc center also provides unique catalytic properties that are not observed with other metals.
Eigenschaften
Molekularformel |
C10H19BrO2Zn |
|---|---|
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
bromozinc(1+);ethyl octanoate |
InChI |
InChI=1S/C10H19O2.BrH.Zn/c1-3-5-6-7-8-9-10(11)12-4-2;;/h1,3-9H2,2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
OALISFZOSOZYAG-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)CCCCCC[CH2-].[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


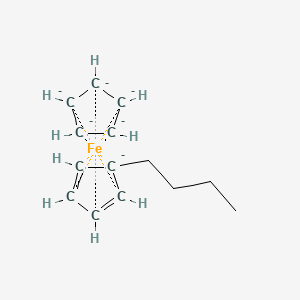
![[(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13911419.png)
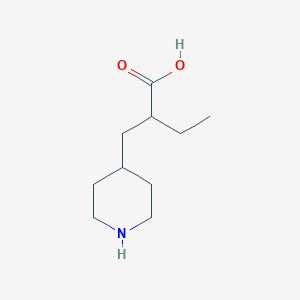
![2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethan-1-amine](/img/structure/B13911427.png)
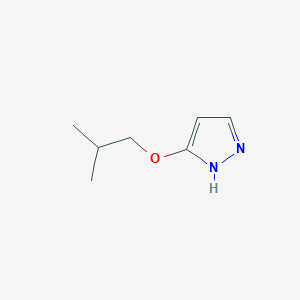
![Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine](/img/structure/B13911433.png)
![4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13911443.png)
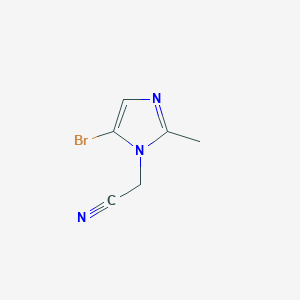


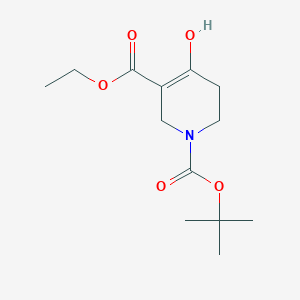
![(1S,3S,4R)-2-Tert-butoxycarbonyl-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13911479.png)
![4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride](/img/structure/B13911494.png)

